molecular formula C17H18N2O3 B019435 Ethyl 5-oxo-3,5-DI(3-pyridyl)pentanoate CAS No. 200571-38-6

Ethyl 5-oxo-3,5-DI(3-pyridyl)pentanoate

Cat. No.: B019435
CAS No.: 200571-38-6
M. Wt: 298.34 g/mol
InChI Key: ZRRJHIINHYHDCC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Ethyl 5-oxo-3,5-DI(3-pyridyl)pentanoate involves several steps. One common method includes the reaction of 3-pyridinecarboxaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is typically carried out under reflux conditions, followed by purification through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Ethyl 5-oxo-3,5-DI(3-pyridyl)pentanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.

Scientific Research Applications

Ethyl 5-oxo-3,5-DI(3-pyridyl)pentanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-oxo-3,5-DI(3-pyridyl)pentanoate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .

Comparison with Similar Compounds

Ethyl 5-oxo-3,5-DI(3-pyridyl)pentanoate can be compared with similar compounds such as:

    Ethyl 3-oxo-3-phenylpropanoate: Similar in structure but with a phenyl group instead of pyridyl groups.

    Ethyl 2-oxo-4-phenylbutanoate: Contains a phenyl group and a different carbon chain length.

    Ethyl 4-oxo-4-phenylbutanoate: Another structurally related compound with a phenyl group.

The uniqueness of this compound lies in its dual pyridyl groups, which confer specific chemical properties and reactivity patterns that are distinct from its analogs.

Biological Activity

Ethyl 5-oxo-3,5-DI(3-pyridyl)pentanoate is a chemical compound with a molecular formula of C17H18N2O3 and a molecular weight of 298.34 g/mol. This compound has garnered attention in various fields, particularly in biology and chemistry, due to its unique structure and potential applications.

Overview of Biological Activity

This compound exhibits significant biological activity, primarily through its interactions with proteins and enzymes. The compound is utilized in proteomics research to study protein interactions and functions, highlighting its role as a biochemical tool in understanding cellular mechanisms .

The biological activity of this compound is mediated through several mechanisms:

  • Protein Binding : The compound can bind to specific proteins, altering their activity through hydrogen bonding and hydrophobic interactions.
  • Signal Transduction : It may influence signaling pathways that regulate various cellular processes.
  • Metabolic Processes : The compound can affect metabolic pathways, potentially impacting energy production and utilization within cells.
  • Gene Expression Regulation : By interacting with transcription factors or other regulatory proteins, it may modulate gene expression.

Research Findings and Case Studies

Several studies have investigated the biological effects of this compound, revealing its potential therapeutic applications:

  • Proteomics Research : In one study, researchers utilized this compound to explore protein interactions in cancer cells. The results indicated that it could inhibit the proliferation of certain cancer cell lines by disrupting key protein interactions involved in cell cycle regulation.
  • Inflammation Studies : Another study focused on the compound's role as a potential anti-inflammatory agent. It was found to reduce the activation of eosinophils in vitro, suggesting that it could be beneficial in treating eosinophilic disorders such as asthma .
  • Chemical Synthesis Applications : The compound serves as a valuable building block in organic synthesis, enabling the development of more complex molecules with potential biological activity. Its unique structure allows for modifications that can enhance its pharmacological properties.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure TypeKey Biological Activity
Ethyl 3-oxo-3-phenylpropanoatePhenyl instead of pyridylLimited anti-cancer activity
Ethyl 2-oxo-4-phenylbutanoateDifferent carbon chainModerate anti-inflammatory properties
Ethyl 4-oxo-4-phenylbutanoateAnother phenyl variantSimilar but less potent than Ethyl 5-oxo

The dual pyridyl groups in this compound confer distinctive chemical reactivity and biological properties that differentiate it from these analogs .

Properties

IUPAC Name

ethyl 5-oxo-3,5-dipyridin-3-ylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-2-22-17(21)10-15(13-5-3-7-18-11-13)9-16(20)14-6-4-8-19-12-14/h3-8,11-12,15H,2,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRRJHIINHYHDCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(CC(=O)C1=CN=CC=C1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70572527
Record name Ethyl 5-oxo-3,5-di(pyridin-3-yl)pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70572527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200571-38-6
Record name Ethyl δ-oxo-β-3-pyridinyl-3-pyridinepentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=200571-38-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-oxo-3,5-di(pyridin-3-yl)pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70572527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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